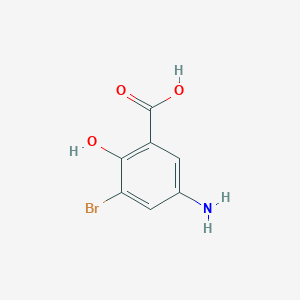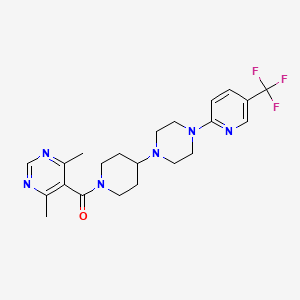![molecular formula C17H22N8O6S B2965883 N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(diethylsulfamoyl)benzamide CAS No. 450346-18-6](/img/structure/B2965883.png)
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(diethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical substance with the CAS No. 450346-18-6. It is a complex organic molecule that contains several functional groups, including an amine, a nitro group, a hydrazine, an oxoethyl group, and a diethylsulfamoyl benzamide .
Molecular Structure Analysis
The molecular formula of this compound is C15H17N7O4 . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with an amino group and a nitro group. The molecule also contains a hydrazine group, an oxoethyl group, and a diethylsulfamoyl benzamide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 594.3±50.0 °C at 760 mmHg, and a flash point of 313.2±30.1 °C . It has 11 hydrogen bond acceptors, 5 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 168 Å2, and its molar refractivity is 93.9±0.3 cm3 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
Research on compounds related to N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(diethylsulfamoyl)benzamide has focused on their synthesis and potential as antimicrobial agents. For instance, one study detailed the synthesis of thienopyrimidine derivatives, showcasing their pronounced antimicrobial activity (Bhuiyan et al., 2006).
Role in Cancer Research
The compound's derivatives have also been explored for their anticancer properties. For example, novel pyrimido[5,4-e][1,2,4]triazines and pyrazolopyrimidines, synthesized using similar chemical structures, were evaluated for their anticancer activity against human lung carcinoma, with some derivatives showing significant effects (El-Kalyoubi, 2018).
Antioxidant Activity
Another study synthesized novel Pyrimido[4,5-b]quinolin-4-one derivatives with antioxidant properties, indicating the potential for derivatives of this compound in oxidative stress-related research (El-Gazzar et al., 2007).
Potential in Molecular Docking and Screening
The potential of derivatives for molecular docking and in vitro screening has been explored. For instance, a study focused on newly synthesized Triazolopyridine, Pyridotriazine, and Pyridine–Pyrazole hybrid derivatives, assessing their antimicrobial and antioxidant activities (Flefel et al., 2018).
Complexation Reactions in Aqueous Media
The compound's derivatives have also been studied for their complexation reactions with metal ions in aqueous dioxane and micellar media, demonstrating the compound's versatility in chemical studies (Thangjam & Rajkumari, 2010).
Antifungal and Antimicrobial Activity
Derivatives of this compound have shown significant antifungal and antimicrobial activity, indicating their potential in developing new antimicrobial drugs (Vijaya Laxmi et al., 2019).
Propriétés
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O6S/c1-3-24(4-2)32(30,31)12-7-5-11(6-8-12)17(27)19-9-13(26)22-23-16-14(25(28)29)15(18)20-10-21-16/h5-8,10H,3-4,9H2,1-2H3,(H,19,27)(H,22,26)(H3,18,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWLENGBOCBUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetate](/img/structure/B2965800.png)
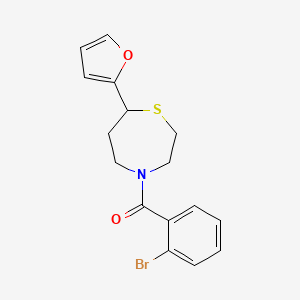
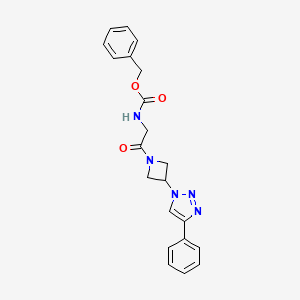
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2965804.png)
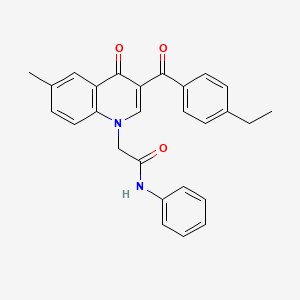
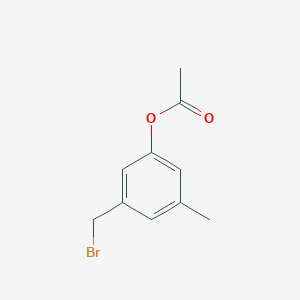
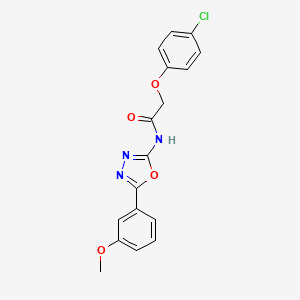

![1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965812.png)
